(2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(2-chlorophenyl)methylsulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O4S/c1-25-13-8-4-7-12(20-13)21-16(22)14(18)15(19)26(23,24)9-10-5-2-3-6-11(10)17/h2-8H,9H2,1H3,(H,20,21,22)/b15-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUQHZNSCVZPGD-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)NC(=O)C(=C(S(=O)(=O)CC2=CC=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=N1)NC(=O)/C(=C(\S(=O)(=O)CC2=CC=CC=C2Cl)/Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the chloro groups, the formation of the sulfonyl group, and the coupling of the pyridinyl moiety. Common reagents used in these steps include chlorinating agents, sulfonylating agents, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, automated systems, and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The chloro groups can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce dechlorinated compounds. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is a complex organic molecule with a pyrimidine core and various aromatic and sulfur functionalities. It is used in scientific research and has potential applications in medicinal chemistry for drug development [1, 3].
Chemical Structure and Reactivity
The compound features a pyrimidine ring with sulfanyl groups at the 4 and 6 positions, along with phenyl and bromophenyl substituents. This structure allows for diverse biological interactions. The sulfanyl groups can react with electrophiles, and the aromatic rings can undergo further substitutions under the right conditions.
Potential Applications
4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine holds promise for various applications, especially in medicinal chemistry. Its unique structure may lead to uses in antibacterial, anticancer, and enzyme inhibitory applications [1, 3].
Interaction Studies
Understanding how this compound behaves in biological systems requires interaction studies. Exploration areas include:
- Protein Binding Studies Examining how the compound interacts with target proteins can help in understanding its mechanism of action.
- Cellular Uptake Investigating how cells absorb the compound can provide insights into its bioavailability and efficacy.
- Metabolic Pathways Studying how the compound is metabolized in the body can help identify potential toxic effects and optimize its structure for drug development.
Similar Compounds
Several compounds share structural similarities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(Bromophenyl)-6-(Chlorophenyl)pyrimidin-2-amine | Contains bromine and chlorine on phenyl rings | Exhibits strong hydrogen bonding capabilities |
| 6-(Phenylthio)-2-(pyridin-3-yl)pyrimidin-4(3H)-one | Incorporates a pyridine ring | Known for its kinase inhibition properties |
| 5-(Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one | Features a methylthio group | Demonstrates antimicrobial activity |
Mechanism of Action
The mechanism of action of (2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxypyridinyl moiety may also play a role in binding to specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogues synthesized in recent studies. Key comparisons include:
Substituent-Based Analogues from Triarylmethane Derivatives (2012 Study)
A 2012 study synthesized triarylmethane derivatives using T3-Cl (trichloromethane) as a precursor. Selected compounds with overlapping substituents include:
| Compound ID | Molecular Formula | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| T91 | C₂₃H₁₇ClN₂O₂ | 93 | 2-Chlorophenyl, diphenylmethyl, pyrrole-dione |
| T94 | C₂₃H₂₃ClN₄ | 89 | 2-Chlorophenyl, aminopropylimidazoleamine |
| T106 | C₂₆H₂₁ClN₂O | 142.5 | 2-Chlorophenyl, 4-methoxyaniline |
| T109 | C₂₅H₁₉ClN₂ | 131.4 (ethanol) | 2-Chlorophenyl, aniline |
Key Observations :
Pyridine-Containing Analogues
N-(6-Methoxypyridin-2-yl)Pivalamide
This compound (Catalog of Pyridine Compounds, 2017) shares the 6-methoxypyridin-2-yl moiety but replaces the dichloropropenamide backbone with a pivalamide group. This substitution reduces steric hindrance and chlorine content, likely altering metabolic stability .
Chromene-Pyrimidinone Hybrids (2020 Study)
A 2020 study synthesized chromeno-pyrimidinones (e.g., Compound 4) featuring 2-chlorophenyl and benzylidene groups. While these lack the sulfonyl group, their fused heterocyclic systems exhibit higher rigidity, which may influence binding affinity in biological targets .
Crystallographic Analysis
Compounds like T91 and T109 were characterized using 1H NMR and MS , while modern analogues rely on tools like SHELXL for crystal structure refinement . The target compound’s stereochemistry (Z-configuration) was likely confirmed via X-ray crystallography, though experimental details are unspecified .
Biological Activity
(2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide, a synthetic organic compound, is classified under sulfonamide derivatives. Its unique structural characteristics contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from diverse studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 435.71 g/mol. The compound features multiple functional groups, including:
- Dichloro group : Enhances reactivity.
- Methanesulfonyl moiety : Contributes to its sulfonamide classification.
- Pyridine ring : Implicated in various biological interactions.
Antimicrobial Properties
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial activity. The compound's mechanism of action may involve inhibition of bacterial folate synthesis, a pathway critical for nucleic acid synthesis. For example, similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have reported:
- Inhibition of cell proliferation in cancer cell lines such as breast and lung cancer.
- Induction of apoptosis through activation of caspase pathways.
These effects suggest that the compound may interfere with cancer cell metabolism and survival mechanisms.
Case Studies and Empirical Evidence
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL, demonstrating potent antibacterial properties.
-
Anticancer Research :
- In a controlled experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfonamide group mimics para-amino benzoic acid (PABA), disrupting folate synthesis in bacteria.
- The pyridine ring may interact with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
